molecular formula C6H5N3 B1339889 2-(Pyrimidin-4-yl)acetonitrile CAS No. 794522-90-0

2-(Pyrimidin-4-yl)acetonitrile

Número de catálogo: B1339889
Número CAS: 794522-90-0
Peso molecular: 119.12 g/mol
Clave InChI: SHHGMESNVFQZIV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(Pyrimidin-4-yl)acetonitrile is an organic compound with the molecular formula C6H5N3 It features a pyrimidine ring substituted at the 4-position with an acetonitrile group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 2-(Pyrimidin-4-yl)acetonitrile typically involves the reaction of 4-chloropyridine hydrochloride with ethyl 2-cyano-2-(pyridine-4-yl)acetic ester through a decarboxylation reaction. The process includes:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process is optimized for yield, cost-effectiveness, and safety.

Análisis De Reacciones Químicas

Types of Reactions: 2-(Pyrimidin-4-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives .

Aplicaciones Científicas De Investigación

Anticancer Activity

2-(Pyrimidin-4-yl)acetonitrile and its derivatives have been investigated for their potential anticancer properties. Various studies have demonstrated that compounds containing the pyrimidine ring can inhibit tubulin polymerization, which is crucial for cancer cell proliferation.

  • Case Study : A novel series of pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against several cancer cell lines. One derivative exhibited an IC50 value of 3.77 µM against MCF-7 cells, indicating significant potency in inhibiting cancer cell growth .

Inhibitors of Protein Kinases

The compound has shown promise as a selective inhibitor of specific protein kinases involved in cancer progression.

  • Research Findings : A recent study focused on designing and synthesizing new pyrimidine derivatives as reversible inhibitors targeting the epidermal growth factor receptor (EGFR) mutations associated with non-small cell lung cancer (NSCLC). One compound demonstrated an IC50 value of 9.9 nM against the L858R/T790M/C797S triple mutant EGFR, outperforming existing treatments like Osimertinib .

Neurological Applications

Research has also explored the neuroprotective effects of pyrimidine derivatives, including this compound.

  • Mechanism of Action : Pyrimidine-containing compounds have been reported to exhibit neuroprotective activities by modulating neurotransmitter systems and reducing oxidative stress, which are critical in neurodegenerative diseases .

Antimicrobial Properties

The antimicrobial activity of pyrimidine derivatives has been a subject of interest, with studies indicating their effectiveness against various bacterial strains.

  • Evidence : Compounds derived from pyrimidine structures have shown significant inhibition against both gram-positive and gram-negative bacteria, suggesting their potential use as antimicrobial agents .

Synthesis and Structure-Activity Relationships

Understanding the synthesis pathways and structure-activity relationships (SAR) is crucial for optimizing the efficacy of this compound derivatives.

  • Synthesis Techniques : Research has detailed methods for synthesizing these compounds with high yields using various chemical reactions, including nucleophilic substitutions and coupling reactions . The SAR studies have revealed that modifications at specific positions on the pyrimidine ring can enhance biological activity while minimizing toxicity.

Data Table: Summary of Biological Activities

Application AreaCompound/DerivativeIC50 Value (µM)Reference
AnticancerPyrimidine derivative3.77 (MCF-7)
Protein Kinase InhibitorPyrimidine derivative9.9 (EGFR mutant)
NeuroprotectivePyrimidine derivativeNot specified
AntimicrobialPyrimidine derivativeVaries

Comparación Con Compuestos Similares

Uniqueness: 2-(Pyrimidin-4-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other pyrimidine derivatives.

Actividad Biológica

2-(Pyrimidin-4-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with an acetonitrile group. Its structure can be represented as follows:

Chemical Structure C7H6N2\text{Chemical Structure }\quad \text{C}_7\text{H}_6\text{N}_2

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have demonstrated that pyrimidine derivatives can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. The mechanism often involves interference with bacterial DNA synthesis or metabolic pathways .

Inhibition of FTO

A notable application of this compound is its role as an inhibitor of the fat mass and obesity-associated protein (FTO). FTO has been implicated in obesity and related metabolic disorders. Inhibiting this enzyme can lead to reduced fat accumulation and improved metabolic profiles . The compound's efficacy in this regard has been highlighted in patent literature, suggesting its potential therapeutic applications in weight management.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. A study focused on SAR found that substituents on the pyrimidine ring significantly impact the compound's potency against specific targets. For example, variations in the nitrogen positions within the pyrimidine ring can enhance or diminish biological activity .

Case Study 1: Antimycobacterial Activity

In a comparative study, this compound was evaluated alongside other pyrimidine derivatives for its antimycobacterial properties. The results indicated that it exhibited comparable activity to established antimycobacterial agents, suggesting its potential as a lead compound for further development .

Case Study 2: Metabolic Effects

Another investigation assessed the metabolic effects of compounds related to this compound in animal models. The findings revealed that administration led to significant reductions in body weight and improvements in glucose tolerance, reinforcing its role as an FTO inhibitor .

Research Findings Summary

Study Focus Findings
FTO InhibitionDemonstrated potential for weight management through FTO inhibition.
Antimycobacterial ActivityComparable efficacy to standard treatments against M. tuberculosis.
Structure-Activity RelationshipIdentified key structural features enhancing biological activity.

Propiedades

IUPAC Name

2-pyrimidin-4-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c7-3-1-6-2-4-8-5-9-6/h2,4-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHGMESNVFQZIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00556855
Record name (Pyrimidin-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

794522-90-0
Record name (Pyrimidin-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyrimidin-4-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 70 mL of an aqueous solution containing 5 g of dimethyl-[(E)-2-(4-pyrimidinyl)vinyl]amine, 9.48 g of hydroxylamine-O-sulfonic acid was added and stirred at 50° C. for 30 minutes. The reaction solution was made basic by addition of saturated aqueous hydrogen-carbonate solution under cooling with ice, and extracted with ethyl acetate. The ethyl acetate extract was dried over anhydrous magnesium sulfate and removed of the solvent by distillation under reduced pressure. Thus obtained residue was purified on 30 g silica gel column chromatography (eluent, chloroform:methanol=30:1) to provide 1.56 g (yield: 39%) of the title compound as pale yellow crystal.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
9.48 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
70 mL
Type
solvent
Reaction Step Two
Yield
39%

Synthesis routes and methods II

Procedure details

To a suspension of LiH (404 mg, 50.79 mmol) in anhydrous THF (10 mL), was added dropwise a solution of 2-pyridylacetonitrile (3 g, 25.39 mmol) in anhydrous THF (10 mL). The reaction mixture was stirred at zero degree for 1 hour. A solution of 2,4-dichloro-5-methyl-pyrimidine (4.55 g, 27.93 mmol), dissolved in anhydrous THF (5 ml), was added dropwise at zero degree. The reaction mixture was stirred and heated to reflux for 14 hours. The reaction mixture was allowed to warm to r.t. and water was added (20 mL). THF was evaporated under vacuum and a solution of 1N HCl (20 mL) was added. The precipitate was filtered and washed with water (10 mL) and cyclohexanes (10 mL) to give a yellow solid which was dried under vacuum at 40 degrees. The yellow crystalline product 4-pyrimidineacetonitrile, 2-chloro-5-methyl-alpha-2(1H)-pyridinylidene was isolated. (5.5 g, 90%).
Name
Quantity
404 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
4.55 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a suspension of NaH (1.3 g, of NaH in a 60% dispersion oil, 32.5 mmol, 4 eq) in anhydrous DMF (10 mL), was added dropwise at room temperature a solution of 2-pyridylacetonitrile (960 mg, 8.12 mmol, 1 eq) in anhydrous DMF (10 mL). The reaction mixture was stirred at room temperature for 1 hour. A solution of 2,4-dichloro-5-methyl-pyrimidine (1.32 g, 8.12 mmo, 1 eq), dissolved in anhydrous DMF (5 ml), was added dropwise at room temperature. The reaction mixture was stirred at room temperature for 14 hours. The mixture is hydrolysed with water (1 mL) and acidified with 1.6 mL of 10M HCl. The solvents were evaporated under vacuum. The residue was extracted with ethyl acetate. The organic layer was dried over MgSO4 and evaporated to dryness. The residue was purified by column chromatography with 50:50 (EtOAc:cHex). The fractions evaporated to give a yellow solid which was dried under vacuum at 40 degrees. The yellow crystalline product 4-pyrimidineacetonitrile, 2-chloro-5-methyl-alpha-2(1H)-pyridinylidene was isolated. (1.7 g, 86%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
960 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.32 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyrimidin-4-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(Pyrimidin-4-yl)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(Pyrimidin-4-yl)acetonitrile
Reactant of Route 4
Reactant of Route 4
2-(Pyrimidin-4-yl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(Pyrimidin-4-yl)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-(Pyrimidin-4-yl)acetonitrile

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.